molecular formula C20H19ClFN3O2 B5065231 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B5065231
M. Wt: 387.8 g/mol
InChI Key: HGDVRYUQXFNFMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical processes. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound with similarities in structural motifs, was achieved via electrophilic fluorination, utilizing palladium catalysis for introducing the necessary functional groups (Eskola et al., 2002).

Molecular Structure Analysis

Molecular structure analysis reveals the configuration and conformation of the molecules. For example, the piperidine ring in related compounds adopts twisted chair conformations, and molecular interactions are often stabilized by hydrogen bonds, indicating the importance of these features in the molecular architecture of such compounds (Sundar et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and interactions of compounds like "3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione" could be explored through studies on similar structures, where the functionality of groups attached to the core structure plays a crucial role in their reactivity and potential biological activities (Amirnasr et al., 2001).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are determined by the molecular structure and its interactions. For instance, the crystal structure of related compounds can reveal the arrangement of molecules and the types of intermolecular interactions that stabilize the structure, which in turn can influence the compound's solubility and melting point (Şahin et al., 2012).

Chemical Properties Analysis

Chemical properties such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations are essential for understanding the compound's behavior in chemical and biological systems. Studies on similar compounds provide insights into these properties, which can guide the development of new chemical entities with desired biological activities (Wu et al., 2000).

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c21-14-2-1-3-17(12-14)23-8-10-24(11-9-23)18-13-19(26)25(20(18)27)16-6-4-15(22)5-7-16/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVRYUQXFNFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

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